Cas no 1214372-35-6 (2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene)

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is a brominated aromatic compound featuring both a bromomethyl substituent and a trifluoromethyl group on the benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing functionalized aromatic moieties into more complex molecules. The presence of two reactive bromine sites enables selective cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences reactivity patterns. Its applications include pharmaceutical and agrochemical synthesis, where precise functionalization is critical. The compound’s well-defined reactivity and stability under standard conditions make it a reliable choice for researchers working on advanced chemical transformations.
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene structure
1214372-35-6 structure
Product Name:2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
CAS No:1214372-35-6
MF:C8H5Br2F3
MW:317.928511381149
MDL:MFCD13185412
CID:1039876
PubChem ID:22754135
Update Time:2025-05-19

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
    • 2-bromo-3-trifluoromethylbenzyl bromide
    • AK-94353
    • ANW-66932
    • CL8692
    • CTK8C1586
    • KB-68252
    • SCHEMBL11523838
    • Benzene, 2-bromo-1-(bromomethyl)-3-(trifluoromethyl)-
    • DTXSID70628093
    • 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, AldrichCPR
    • DA-14303
    • AKOS016008208
    • GS-5947
    • A891714
    • 2-Bromo-3-Trifluoromethyl benzyl bromide
    • MFCD13185412
    • MMEFOGIEJZDPAP-UHFFFAOYSA-N
    • 1214372-35-6
    • 2-Bromo-3-(trifluoromethyl)benzyl bromide
    • MDL: MFCD13185412
    • Inchi: 1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2
    • InChI Key: MMEFOGIEJZDPAP-UHFFFAOYSA-N
    • SMILES: BrC1C(CBr)=CC=CC=1C(F)(F)F

Computed Properties

  • Exact Mass: 317.86896g/mol
  • Monoisotopic Mass: 315.87101g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene Pricemore >>

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Additional information on 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene

Introduction to 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene (CAS No. 1214372-35-6) and Its Emerging Applications in Chemical Biology

2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene, identified by the chemical identifier CAS No. 1214372-35-6, is a specialized aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its brominated and trifluoromethyl-substituted benzene ring, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of both bromo and bromomethyl functional groups on the benzene ring enhances its reactivity, making it a versatile building block for further chemical modifications. The trifluoromethyl group, in particular, imparts lipophilicity and metabolic stability, which are critical factors in drug design. These features have positioned 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene as a key candidate for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on exploiting the properties of halogenated aromatic compounds in medicinal chemistry. The ability to introduce bromine atoms at specific positions on the aromatic core allows for precise tuning of molecular interactions with biological targets. This has led to the discovery of several potent inhibitors and modulators of enzymes and receptors involved in critical biological pathways.

One of the most compelling aspects of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex organic molecules. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the synthesis of intricate pharmacophores. The bromomethyl group, in particular, serves as an excellent nucleophile for these transformations, making it an indispensable tool for medicinal chemists.

Recent studies have highlighted the role of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous physiological processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. However, halogenated aromatics have shown promise in disrupting these interactions by mimicking key residues within the binding interface. The electron-withdrawing nature of the trifluoromethyl group enhances the binding affinity of such compounds, leading to more effective inhibition.

The pharmaceutical industry has also explored the use of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene in the synthesis of antiviral and anticancer agents. For instance, derivatives of this compound have been investigated for their potential to inhibit viral proteases and kinases, which are essential for viral replication. Additionally, its structural motifs have been incorporated into molecules designed to interfere with cancer cell proliferation pathways. The combination of bromine substituents with other functional groups allows for fine-tuning of selectivity and potency against specific disease targets.

The synthetic versatility of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene extends beyond its role as a cross-coupling precursor. It can also serve as a starting material for generating heterocyclic compounds through cyclization reactions. These heterocycles often exhibit enhanced bioactivity due to their expanded molecular complexity. For example, fused rings containing nitrogen or oxygen atoms can be introduced via palladium-catalyzed reactions, yielding derivatives with potential applications in treating neurological disorders and infectious diseases.

Advances in computational chemistry have further accelerated the discovery process by enabling virtual screening and molecular docking studies. These methods allow researchers to predict how different derivatives of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene will interact with biological targets before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.

The environmental impact of synthetic methodologies is another critical consideration in modern drug development. Efforts have been made to optimize processes involving 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene to minimize waste generation and improve atom economy. Green chemistry principles have been applied to develop more sustainable synthetic routes, including catalytic methods that reduce reliance on hazardous reagents.

In conclusion,2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene (CAS No. 1214372-35-6) represents a cornerstone compound in contemporary chemical biology research. Its unique structural features enable diverse applications across multiple therapeutic areas, from antiviral and anticancer agents to modulators of protein-protein interactions. As our understanding of biological systems continues to evolve,2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene will undoubtedly remain at the forefront of innovation in drug discovery and development.

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